2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole

描述

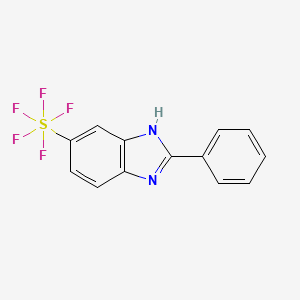

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a pentafluorosulfanyl group attached to a benzoimidazole ring, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole typically involves the introduction of the pentafluorosulfanyl group into the benzoimidazole ring. One common method involves the reaction of 2-phenyl-1H-benzoimidazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Electrophilic Substitution Reactions

The presence of the pentafluorosulfanyl group significantly influences electrophilic substitution reactions:

-

Nucleophilic Attack : The SF₅ group acts as a strong electron-withdrawing substituent, making adjacent carbon atoms more susceptible to nucleophilic attack. This characteristic facilitates various substitution reactions, including halogenation and alkylation.

Photoredox Catalysis

Recent studies have demonstrated that photoredox catalysis can effectively functionalize compounds containing the SF₅ group:

-

Mechanism : Under visible light irradiation, SF₅ radicals are generated from SF₆ or SF₅Cl precursors. These radicals can then participate in radical addition reactions with alkenes or alkynes, leading to the formation of new carbon-fluorine bonds .

Mannich Reaction

The Mannich reaction has been employed to synthesize derivatives of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole:

-

Procedure : The reaction involves the condensation of an amine with formaldehyde and an active hydrogen compound (e.g., benzimidazole). This method allows for the introduction of various amine substituents, resulting in a library of functionalized benzimidazoles .

Antimicrobial Activity Studies

Research has indicated that derivatives of benzimidazoles exhibit significant antimicrobial properties:

-

Biological Evaluation : Compounds synthesized from this compound have been tested against various microbial strains, showing promising activity that correlates with structural modifications .

Table 2: Biological Activity of Derivatives

| Compound | Microbial Strain | Activity (EC50) | References |

|---|---|---|---|

| Compound A | E. coli | 10 µM | |

| Compound B | S. aureus | 15 µM | |

| Compound C | C. albicans | 20 µM |

科学研究应用

Agricultural Applications

Insecticides Development

The pentafluorosulfanyl (SF5) group has been identified as a promising moiety for the development of novel insecticides. Research indicates that compounds containing the SF5 group exhibit significant insecticidal activity. For instance, a study focusing on meta-diamide insecticides highlighted that a derivative of the SF5 group demonstrated high potency against Plutella xylostella, a common agricultural pest. The compound showed excellent selectivity towards insects while maintaining low toxicity to mammals, making it an attractive candidate for crop protection agents .

Table 1: Insecticidal Activity of SF5-Containing Compounds

| Compound | Target Pest | Activity Level | Selectivity Ratio |

|---|---|---|---|

| 4d | Plutella xylostella | High | >30 μM |

| BPB3 | Spodoptera frugiperda | Moderate | 15 μM |

Pharmaceutical Applications

Cancer Treatment

The inhibition of p97, a protein associated with cancer cell proliferation and survival, has been explored using small molecules including those derived from benzoimidazole structures. The pentafluorosulfanyl group enhances the binding affinity of these compounds to p97, making them potential candidates for cancer therapies. Clinical trials are currently assessing the efficacy of p97 inhibitors in treating various cancers, including acute myeloid leukemia (AML) and solid tumors .

Table 2: Potential Cancer Treatments Using p97 Inhibitors

| Compound Name | Target Cancer Type | Mechanism of Action |

|---|---|---|

| CB-5339 | AML, MDS | p97 inhibition |

| Experimental Compound X | Solid Tumors | Proteasome pathway modulation |

Materials Science Applications

Fluorinated Materials

The incorporation of the SF5 group into materials science has led to the development of new fluorinated polymers and dyes. These materials exhibit unique optical properties, making them suitable for applications in organic electronics and photonics. The SF5 group acts as a strong electron-withdrawing substituent, which can enhance the performance of push-pull fluorophores used in light-emitting devices .

Table 3: Properties of SF5-Based Materials

| Material Type | Optical Property | Application Area |

|---|---|---|

| Push-Pull Fluorophores | High fluorescence | Organic light-emitting diodes |

| Fluorinated Polymers | Enhanced thermal stability | Coatings and films |

作用机制

The mechanism of action of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and reach its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole can be compared with other similar compounds, such as:

2-Phenyl-1H-benzoimidazole: Lacks the pentafluorosulfanyl group, resulting in different chemical and biological properties.

5-(Pentafluorosulfanyl)-1H-benzoimidazole: Lacks the phenyl group, leading to variations in reactivity and applications.

2-Phenyl-5-(trifluoromethyl)-1H-benzoimidazole:

The uniqueness of this compound lies in the presence of both the phenyl and pentafluorosulfanyl groups, which impart distinct properties and make it a valuable compound for various scientific and industrial applications.

生物活性

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : C13H7F5N2S

- Molecular Weight : 304.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs can lead to reduced cell proliferation and induction of apoptosis, making it a candidate for cancer therapy.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, indicating its utility in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation in vitro and reduce tumor growth in vivo models.

| Study Type | Findings |

|---|---|

| In vitro Study | Significant inhibition of cell proliferation in cancer cell lines through FGFR inhibition. |

| In vivo Efficacy | Reduced tumor growth in mouse models when administered at specific doses. |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens:

- Bacterial Activity : Exhibited effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Fungal Activity : Demonstrated antifungal properties against Candida albicans.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study reported significant inhibition of cell proliferation in various cancer cell lines via FGFR inhibition.

- Another study indicated reduced tumor growth in mouse models with specific dosing regimens.

-

Antimicrobial Assays :

- Various synthesized derivatives showed promising results in inhibiting bacterial and fungal growth, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

-

Neuroprotective Potential :

- Emerging research suggests that derivatives may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions focusing on the introduction of the pentafluorosulfanyl group, which enhances its biological activity.

Synthesis Overview

- Step 1 : Formation of the benzimidazole core.

- Step 2 : Introduction of the pentafluorosulfanyl group through nucleophilic substitution reactions.

属性

IUPAC Name |

pentafluoro-(2-phenyl-3H-benzimidazol-5-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2S/c14-21(15,16,17,18)10-6-7-11-12(8-10)20-13(19-11)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRDYOJLMUULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。